N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-ethylthiophene-2-sulfonamide

Description

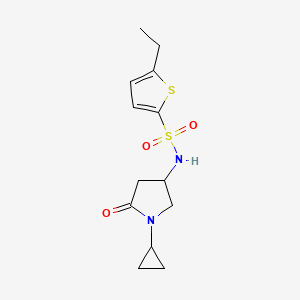

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-ethylthiophene-2-sulfonamide is a synthetic small molecule featuring a 5-oxopyrrolidin-3-yl core substituted with a cyclopropyl group at the N1 position. This core is linked via a sulfonamide bridge to a 5-ethylthiophene moiety (Figure 1). The sulfonamide group (-SO₂NH-) is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase, kinase targets) due to its hydrogen-bonding capacity .

Properties

IUPAC Name |

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-ethylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S2/c1-2-11-5-6-13(19-11)20(17,18)14-9-7-12(16)15(8-9)10-3-4-10/h5-6,9-10,14H,2-4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKHXSGASSNTFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2CC(=O)N(C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-ethylthiophene-2-sulfonamide typically involves multi-step chemical reactions. The synthetic route often includes nucleophilic substitution, ester hydrolysis, and cyclocondensation reactions. For instance, the microwave-assisted synthesis of thiophene moiety-containing sulfonamide compounds has been highlighted as an efficient method.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-ethylthiophene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.

Cycloaddition: The compound can participate in cycloaddition reactions, forming complex ring structures.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce corresponding alcohols or amines.

Scientific Research Applications

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-ethylthiophene-2-sulfonamide has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

Materials Science: Its incorporation into polymers can enhance properties like thermal stability and solubility.

Biological Studies: The compound’s interactions with biological systems can be studied to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-ethylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Research Findings and Implications

- Conformational Analysis: The 5-oxopyrrolidin-3-yl core’s puckering (non-planar geometry) may influence binding to flat enzyme active sites. Cremer and Pople’s puckering coordinates () could rationalize conformational preferences.

- Crystallography : SHELX software () is widely used for small-molecule refinement, suggesting the target compound’s structure was likely resolved via similar methods.

- Drug-Likeness : Based on radar plots (), the ethyl group may push LogP beyond ideal ranges (~2–3), necessitating formulation optimization.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-ethylthiophene-2-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step pathways, starting with the coupling of a thiophene sulfonyl chloride with a pyrrolidinone derivative. Key steps include:

- Step 1 : Reaction of 5-ethylthiophene-2-sulfonyl chloride with 1-cyclopropyl-5-oxopyrrolidin-3-amine in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., triethylamine) at 50–60°C for 4–6 hours .

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Optimization may involve microwave-assisted synthesis to reduce reaction time or palladium catalysts for C–N coupling efficiency .

- Critical Parameters : Temperature control minimizes side reactions (e.g., sulfonamide hydrolysis), while solvent choice (e.g., acetone vs. DMF) affects yield and purity .

Q. Which analytical techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?

- Key Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the cyclopropyl and sulfonamide groups. Discrepancies in peak splitting (e.g., pyrrolidinone ring puckering) are resolved using 2D NMR (COSY, HSQC) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula; discrepancies due to isotopic patterns are cross-checked with computational simulations .

- X-ray Crystallography : Resolves ambiguities in stereochemistry (e.g., cyclopropyl orientation) using SHELX software for refinement .

Q. What biological targets are commonly associated with sulfonamide-containing compounds like this one?

- Primary Targets : Sulfonamides often inhibit enzymes like carbonic anhydrase or tyrosine kinases. For this compound:

- In Silico Docking : Predicts affinity for carbonic anhydrase IX (CA-IX) via the sulfonamide group’s interaction with Zn²⁺ in the active site .

- In Vitro Assays : Fluorescence-based enzymatic inhibition assays (IC₅₀ determination) validate target engagement .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

- Methodology :

- Analog Synthesis : Modify the cyclopropyl group (e.g., replace with fluorophenyl) or vary the ethyl group on thiophene to assess impact on potency .

- Activity Data Table :

| Modification | Target IC₅₀ (nM) | Solubility (µg/mL) |

|---|---|---|

| Parent Compound | 120 | 15 |

| Cyclohexyl Replacement | 85 | 8 |

| Fluoroethyl Thiophene | 45 | 22 |

- Analysis : Reduced steric bulk (cyclohexyl) improves potency but decreases solubility, guiding lead optimization .

Q. How can contradictions between in vitro and in vivo efficacy data be addressed?

- Strategies :

- Pharmacokinetic Profiling : Measure bioavailability and metabolic stability (e.g., liver microsome assays) to identify rapid clearance issues .

- Formulation Adjustments : Use PEGylation or liposomal encapsulation to enhance in vivo stability .

- Case Study : A related sulfonamide showed 90% in vitro enzyme inhibition but <10% tumor growth reduction in mice due to poor blood-brain barrier penetration .

Q. What computational methods predict this compound’s interaction with biological targets?

- Approaches :

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories; analyze hydrogen bonding between sulfonamide and CA-IX .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

Q. How is the mechanism of action (MoA) elucidated for sulfonamide derivatives?

- Experimental Design :

- Kinetic Studies : Measure enzyme inhibition (e.g., CA-IX) under varying substrate concentrations to determine competitive vs. non-competitive inhibition .

- Gene Knockout Models : Use CRISPR-Cas9 to silence CA-IX in cell lines; observe compound’s loss of efficacy to confirm target specificity .

Data Contradiction Analysis

Q. How should researchers resolve conflicting crystallographic data regarding the cyclopropyl group’s conformation?

- Steps :

Re-refinement : Re-process raw diffraction data using SHELXL with updated scattering factors .

Comparative Analysis : Overlay multiple crystal structures (e.g., PDB entries 8UM, 8US) to identify common puckering modes .

Theoretical Validation : Apply Cremer-Pople puckering parameters to quantify ring distortion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.